N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15766161
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O |
|---|---|
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | N-benzyl-3-methoxy-1-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C12H15N3O/c1-15-9-11(12(14-15)16-2)13-8-10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3 |
| Standard InChI Key | GMJWDMZNVFVNQX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C(=N1)OC)NCC2=CC=CC=C2 |
Introduction
N-Benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms, which exhibit significant biological and chemical versatility. The addition of functional groups such as benzyl, methoxy, and methyl to the pyrazole core enhances its chemical properties and potential applications in various fields, including medicinal chemistry and material science.
Synthesis
The synthesis of N-benzyl derivatives of pyrazole typically involves reductive amination or condensation reactions. The key steps include:
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Formation of an intermediate aldimine or imine by reacting a pyrazole derivative with a benzaldehyde derivative.
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Reduction of the imine using reducing agents such as sodium borohydride (NaBH4) in methanol under controlled conditions.
This approach is characterized by:
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Solvent-free or minimal solvent usage for environmental sustainability.
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High reaction yields.
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Minimal by-products due to efficient purification techniques like flash chromatography.
Applications and Biological Significance
N-Benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine is part of a broader class of pyrazole derivatives known for their diverse biological activities:
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Antimicrobial Activity:
Pyrazole derivatives have shown efficacy against Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial metabolic pathways. -
Anticancer Potential:
Substituted pyrazoles have been investigated for their cytotoxic effects on cancer cell lines, including colorectal carcinoma and breast adenocarcinoma cells. -
Antioxidant Properties:
The methoxy group contributes to radical scavenging activity, making these compounds potential candidates for oxidative stress-related diseases. -
Pharmaceutical Applications:
Pyrazoles are structural motifs in drugs targeting inflammation, pain, and neurological disorders.
Characterization Techniques
To confirm the structure and purity of N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine, various analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments in the molecule (e.g., NOESY correlation confirms proximity of functional groups). |
| Mass Spectrometry | Determines molecular weight and fragmentation patterns (e.g., base peak corresponding to benzyl ion). |
| FTIR Spectroscopy | Detects functional groups based on vibrational frequencies (e.g., NH stretching for amine). |
| Elemental Analysis | Confirms the empirical formula through precise quantification of elements. |
Comparison with Related Compounds
Pyrazole derivatives exhibit varying properties depending on their substituents:
Future Directions
Research into N-benzyl-pyrazole derivatives can focus on:
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Developing analogs with enhanced pharmacokinetic properties.
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Investigating their role as enzyme inhibitors or receptor agonists in drug discovery.
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Exploring their use in materials science for applications like organic semiconductors.
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